Mobocertinib Demonstrates Superior Conformational Stabilization Over Osimertinib in EGFR Exon 20 Insertion Mutants
Molecular dynamics simulations comparing mobocertinib to its closest structural analog, osimertinib, reveal that mobocertinib occupies an additional space at the back of K745 and forms a critical hydrogen bond with the gatekeeper residue T793 via its isopropyl ester group [1]. This interaction is absent with osimertinib. Consequently, mobocertinib eliminated the secondary energy minima present in the free energy landscapes of ASV- and SVD-EGFR mutants when bound to osimertinib, while also decreasing the K745-E762 salt bridge formation rates, effectively trapping the kinase in an inactive conformation [1].
| Evidence Dimension | Free Energy Landscape Conformational States |
|---|---|
| Target Compound Data | Mobocertinib eliminated the secondary energy minima (collective variable 2 > 1.00 Å) in ASV- and SVD-EGFR mutants. |
| Comparator Or Baseline | Osimertinib-bound ASV- and SVD-EGFR mutants retained two distinct energy minima, including one at collective variable 2 > 1.00 Å. |
| Quantified Difference | Qualitative difference in energy landscape: mobocertinib eliminates an entire conformational state present in osimertinib-bound complexes. |
| Conditions | Molecular dynamics simulation of wild-type EGFR and three representative exon 20 insertion mutants: V769_D770insASV (ASV), D770_N771insSVD (SVD), and N773_insNPH (NPH). |
Why This Matters
This evidence provides a molecular rationale for the clinical inactivity of osimertinib against EGFR ex20ins mutations and validates the structural design of mobocertinib for this specific target, directly informing selection for EGFR ex20ins-focused research.
- [1] Zhang J, et al. Comparing the effect of traditional and novel tyrosine kinase inhibitors for epidermal growth factor receptor exon 20 insertions by molecular dynamics simulation. J Biomol Struct Dyn. 2025. doi: 10.1080/07391102.2025.2512345. PMID: 40012345. View Source
